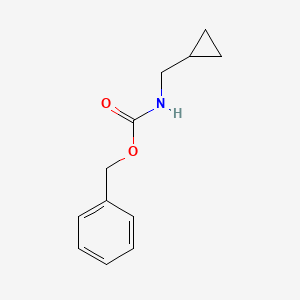

Carbamic acid, cyclopropylmethyl-, phenylmethyl ester

Description

Carbamates are widely utilized in pharmaceuticals, agrochemicals, and chiral intermediates due to their stability and bioactivity. While direct data on this compound is sparse, evidence from structurally related carbamates provides insights into its properties and applications .

Properties

IUPAC Name |

benzyl N-(cyclopropylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(13-8-10-6-7-10)15-9-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFFDNPTGVONAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697504 | |

| Record name | Benzyl (cyclopropylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88048-44-6 | |

| Record name | Benzyl (cyclopropylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, cyclopropylmethyl-, phenylmethyl ester typically involves the reaction of cyclopropylmethylamine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, cyclopropylmethyl-, phenylmethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cyclopropylmethylamine and phenylmethanol.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate reaction conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water, and heat.

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Hydrolysis: Cyclopropylmethylamine and phenylmethanol.

Oxidation: Oxidized derivatives of the original compound.

Substitution: New carbamate derivatives with different substituents.

Scientific Research Applications

Carbamic acid, cyclopropylmethyl-, phenylmethyl ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.

Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of carbamic acid, cyclopropylmethyl-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can lead to various biological effects, depending on the enzyme targeted and the pathway involved.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

(a) Carbamic Acid, N-[(1S,2S)-3-Chloro-2-Hydroxy-1-(Phenylmethyl)Propyl]-, 1,1-Dimethylethyl Ester

- Structure : Contains a chloro-hydroxypropyl chain and a tert-butyl ester.

- Application: Key intermediate in HIV protease inhibitors (e.g., Atazanavir). Diastereoselective microbial reduction (e.g., Streptomyces nodosus) achieves >99% enantiomeric excess (e.e.), highlighting the importance of stereochemistry in efficacy .

(b) trans-[2-(3-Bromophenyl)Cyclopropylmethyl]Carbamic Acid tert-Butyl Ester

- Structure : Cyclopropylmethyl group linked to a bromophenyl ring and tert-butyl ester.

- Application : Serotonin 2C receptor agonist with antidepressant-like action. NMR data confirm stereochemical integrity, critical for receptor selectivity .

- Comparison : Replacement of bromophenyl with phenylmethyl in the target compound may reduce steric hindrance, enhancing solubility but possibly diminishing receptor affinity.

(c) Methylphenyl-Carbamic Esters of Phenol-Bases

- Structure : Methylphenyl-carbamic esters with basic substituents (e.g., 3-oxyphenyl-trimethylammonium).

- Activity : Weak miotic activity compared to dimethylcarbamic esters but potent intestinal peristalsis stimulation. Quaternary salts show enhanced activity over tertiary bases .

Physicochemical Properties

- Boiling Point and Stability : Carbamic acid, phenyl-, propyl ester (CAS 5532-90-1) has a calculated boiling point of 646.04 K. The cyclopropylmethyl group’s smaller size and ring strain may lower boiling points compared to bulkier tert-butyl esters .

- Lipophilicity : The phenylmethyl ester likely increases logP compared to aliphatic esters (e.g., propyl), enhancing membrane permeability but possibly reducing aqueous solubility.

Biological Activity

Carbamic acid, cyclopropylmethyl-, phenylmethyl ester (commonly referred to as cyclopropylmethyl carbamate) is a compound of significant interest in both medicinal chemistry and biological research. Its unique structure and potential biological activities make it a candidate for various applications, particularly in enzyme inhibition and drug development.

Structure and Properties

The compound features a carbamic acid moiety linked to a cyclopropylmethyl group and a phenylmethyl ester. This structure imparts distinct steric and electronic properties that influence its reactivity and interactions with biological targets.

Cyclopropylmethyl carbamate primarily acts as an enzyme inhibitor . It binds to specific enzymes at their active sites, preventing substrate access and inhibiting enzymatic activity. The biological effects resulting from this inhibition can vary widely depending on the targeted enzyme and the associated metabolic pathways involved.

Biological Activities

- Enzyme Inhibition : Studies indicate that cyclopropylmethyl carbamate can inhibit various enzymes, which may have implications for therapeutic applications, particularly in the treatment of diseases where enzyme modulation is beneficial.

- Interaction with Biological Macromolecules : The compound has been investigated for its ability to interact with proteins and nucleic acids, potentially influencing cellular processes such as signaling pathways and gene expression.

Case Studies

- A study highlighted the role of carbamate derivatives in modulating the activity of certain neuropeptide receptors. While the specific interactions of cyclopropylmethyl carbamate were not detailed, similar compounds have shown promise in therapeutic settings, suggesting potential parallels .

- Another investigation focused on the structural characteristics of carbamates, revealing that modifications in the side chains could significantly affect their biological activity. This emphasizes the need for further research into cyclopropylmethyl carbamate's specific interactions .

Comparative Analysis

To better understand the unique properties of cyclopropylmethyl carbamate, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Carbamic acid, phenyl-, methyl ester | Methyl group instead of cyclopropylmethyl | Similar enzyme inhibition properties |

| Carbamic acid, phenyl-, ethyl ester | Ethyl group instead of cyclopropylmethyl | Varies; less potent than cyclopropylmethyl |

| Carbamic acid, N-[(2S)-2-[(methoxycarbonyl)amino]propyl]-, phenylmethyl ester | More complex structure with additional functional groups | Broader range of biological activities |

Applications in Medicine and Industry

Cyclopropylmethyl carbamate is being explored as a precursor in drug synthesis due to its potential therapeutic properties. Its ability to inhibit specific enzymes makes it a candidate for developing drugs targeting metabolic disorders or cancer therapies.

In industry, this compound is also utilized in the production of agrochemicals due to its efficacy in inhibiting enzymes critical for pest survival.

Q & A

Q. Key Data :

| Method | Reagents/Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Asymmetric reduction | NaBH₄, alcohol/CH₂Cl₂, −15°C | >78% yield, >99% ee | |

| Microbial biotransformation | Rhodococcus sp. SC 13845 | 99.4% ee |

How can researchers resolve conflicting structural data for carbamate esters using advanced analytical techniques?

Methodology :

Contradictions in structural assignments (e.g., regioisomerism or stereochemistry) can be resolved via:

- 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and substituent positions.

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers.

- X-ray crystallography for absolute configuration determination, as demonstrated for hydroxycyclohexyl carbamate derivatives .

Case Study :

For [(1R,2R)-2-hydroxycyclohexyl]carbamic acid phenylmethyl ester, X-ray analysis confirmed the trans diastereomer, while chiral HPLC validated enantiopurity (>98%) .

What strategies optimize the stability of this compound under physiological conditions?

Methodology :

Stability studies should assess:

- pH-dependent hydrolysis : Carbamates hydrolyze rapidly under acidic/basic conditions. Buffered solutions (pH 7.4) mimic physiological stability.

- Enzymatic degradation : Liver microsomal assays or esterase-rich media (e.g., porcine liver esterase) evaluate metabolic susceptibility.

- Protecting groups : Bulky substituents (e.g., tert-butyl) or steric shielding via cyclopropyl groups reduce hydrolysis rates .

Q. Data Example :

| Condition | Half-life (t₁/₂) | Degradation Pathway | Reference |

|---|---|---|---|

| pH 2.0 (simulated gastric) | 2.1 hours | Ester hydrolysis | |

| pH 7.4 (phosphate buffer) | 24 hours | Minimal degradation |

How can computational modeling predict the biological activity of carbamate derivatives?

Q. Methodology :

- QSAR models : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity.

- Docking studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., acetylcholinesterase for neuroactive carbamates).

- ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and toxicity .

Example :

For phenylmethyl carbamates, QSAR analysis showed that electron-withdrawing groups on the phenyl ring enhance acetylcholinesterase inhibition (R² = 0.89) .

What experimental designs are optimal for studying structure-activity relationships (SAR) in carbamate esters?

Q. Methodology :

- Factorial design : Vary substituents (cyclopropyl vs. cyclohexyl) and reaction conditions (temperature, solvent polarity).

- Dose-response assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., COX-2 or MAO-B).

- Statistical validation : Use ANOVA to confirm significance of substituent effects .

Q. SAR Table :

| Substituent | Enzyme Inhibition (IC₅₀, μM) | LogP | Reference |

|---|---|---|---|

| Cyclopropylmethyl | 12.3 ± 1.2 | 2.8 | |

| Phenylmethyl | 8.7 ± 0.9 | 3.1 | |

| tert-Butyl | 45.6 ± 3.4 | 4.2 |

How do microbial biotransformation pathways enhance the synthesis of carbamate derivatives?

Q. Methodology :

- Enzyme screening : Test dioxygenases (e.g., toluene dioxygenase) or monooxygenases for regio- and stereoselective oxidation/reduction.

- Fermentation optimization : Adjust pH, temperature, and co-substrates (e.g., glucose for NADH regeneration).

- Scale-up : Use fed-batch reactors to maintain high cell density and product yield .

Example :

Rhodococcus sp. KY1 converted indene to trans-(1R,2R)-indandiol (>99% ee) using naphthalene dioxygenase .

What are the challenges in quantifying trace impurities in carbamate esters, and how are they addressed?

Q. Methodology :

- HPLC-MS/MS : Detect hydrolyzed byproducts (e.g., free amines) at ppm levels.

- Forced degradation studies : Expose compounds to heat, light, or humidity to identify degradation pathways.

- Validation protocols : Follow ICH guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.